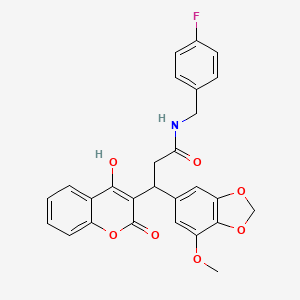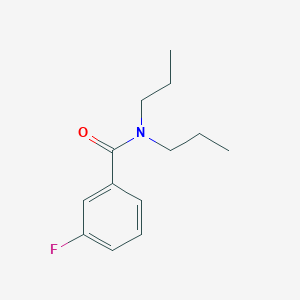![molecular formula C13H15ClN2O B11037048 1-[4-(3-Chlorophenyl)piperazino]-2-propen-1-one](/img/structure/B11037048.png)
1-[4-(3-Chlorophenyl)piperazino]-2-propen-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[4-(3-Chlorophenyl)piperazino]-2-propen-1-one is a synthetic organic compound characterized by the presence of a piperazine ring substituted with a 3-chlorophenyl group and a propenone moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(3-Chlorophenyl)piperazino]-2-propen-1-one typically involves the following steps:
-
Formation of the Piperazine Ring: : The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with appropriate reagents. For instance, the reaction of 1,2-diamines with sulfonium salts under basic conditions can yield protected piperazines .
-
Substitution with 3-Chlorophenyl Group: : The introduction of the 3-chlorophenyl group can be achieved via nucleophilic substitution reactions. This step often involves the reaction of piperazine with 3-chlorobenzyl chloride in the presence of a base such as potassium carbonate.
-
Formation of the Propenone Moiety: : The final step involves the introduction of the propenone group. This can be done through a condensation reaction between the substituted piperazine and an appropriate aldehyde or ketone under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
1-[4-(3-Chlorophenyl)piperazino]-2-propen-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the chlorophenyl group, leading to a variety of substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or aryl halides in the presence of a base such as potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
科学的研究の応用
1-[4-(3-Chlorophenyl)piperazino]-2-propen-1-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of neurological disorders and cancer.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, including receptors and enzymes.
Materials Science: It is explored for its potential use in the synthesis of novel materials with unique properties, such as polymers and nanomaterials.
Chemical Biology: The compound serves as a tool in chemical biology to probe biological pathways and mechanisms.
作用機序
1-[4-(3-クロロフェニル)ピペラジノ]-2-プロペン-1-オンの作用機序は、特定の分子標的との相互作用を含みます。これらの標的には、以下が含まれます。
受容体: この化合物は、中枢神経系の受容体に結合し、その活性を調節し、神経機能に影響を与える可能性があります。
酵素: 代謝経路や細胞プロセスに影響を与える特定の酵素の阻害剤または活性剤として機能する可能性があります。
シグナル伝達経路: この化合物は、細胞の成長、分化、アポトーシスに関与するシグナル伝達経路に影響を与える可能性があります。
6. 類似の化合物との比較
1-[4-(3-クロロフェニル)ピペラジノ]-2-プロペン-1-オンは、以下のような他の類似の化合物と比較できます。
1-(3-クロロフェニル)-4-(3-クロロプロピル)ピペラジン: この化合物は、ピペラジン環が似ていますが、置換パターンとクロロプロピル基の存在が異なります.
1-(3-クロロフェニル)ピペラジン: プロペノン部分はなく、薬理学的特性が異なります。
4-(3-クロロフェニル)ピペラジン: 構造は似ていますが、プロペノン基がないため、化学反応性と用途が異なります。
1-[4-(3-クロロフェニル)ピペラジノ]-2-プロペン-1-オンの独自性は、その特定の置換パターンとプロペノン基の存在にあります。これにより、独特の化学的および生物学的特性が生まれます。
類似化合物との比較
1-[4-(3-Chlorophenyl)piperazino]-2-propen-1-one can be compared with other similar compounds, such as:
1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine: This compound has a similar piperazine ring but differs in the substitution pattern and the presence of a chloropropyl group.
1-(3-Chlorophenyl)piperazine: Lacks the propenone moiety and has different pharmacological properties.
4-(3-Chlorophenyl)piperazine: Similar structure but without the propenone group, leading to different chemical reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the propenone group, which imparts distinct chemical and biological properties.
特性
分子式 |
C13H15ClN2O |
|---|---|
分子量 |
250.72 g/mol |
IUPAC名 |
1-[4-(3-chlorophenyl)piperazin-1-yl]prop-2-en-1-one |
InChI |
InChI=1S/C13H15ClN2O/c1-2-13(17)16-8-6-15(7-9-16)12-5-3-4-11(14)10-12/h2-5,10H,1,6-9H2 |
InChIキー |
YFJMRMQXHSXHAX-UHFFFAOYSA-N |
正規SMILES |
C=CC(=O)N1CCN(CC1)C2=CC(=CC=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-4,4,9-trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione](/img/structure/B11036967.png)
![3'-(2,3-dihydro-1,4-benzodioxin-6-yl)-8-ethoxy-4,4,6-trimethyl-5,6-dihydro-4H,4'H-spiro[pyrrolo[3,2,1-ij]quinoline-1,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B11036973.png)
![7-(4-Chlorophenyl)-6-(methylsulfonyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11036988.png)
![7-benzyl-1-(4-fluorophenyl)-8-methyl-3-[2-(morpholin-4-yl)ethyl]-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B11036994.png)
![2-ethoxy-4,6,6-trimethyl-6H-benzimidazo[1,2-c]pyrido[3,2,1-ij]quinazoline](/img/structure/B11037005.png)
![4-Amino-1-(3-fluorophenyl)-3-methyl-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one](/img/structure/B11037007.png)
acetate](/img/structure/B11037009.png)
![4-Amino-1-(3-fluorophenyl)-7-(3-methoxyphenyl)-3-methyl-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one](/img/structure/B11037019.png)

![N-(5-chloro-2-methylphenyl)-2-methyl-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B11037025.png)
![3-(2,3-dimethoxyphenyl)-9-ethoxy-5,5,7-trimethyl-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinazolin-1-one](/img/structure/B11037033.png)

![5-(2,5-Difluorophenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine](/img/structure/B11037045.png)
